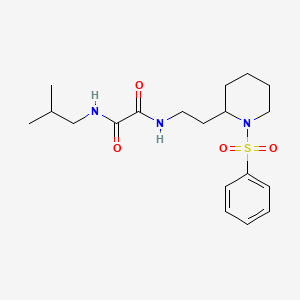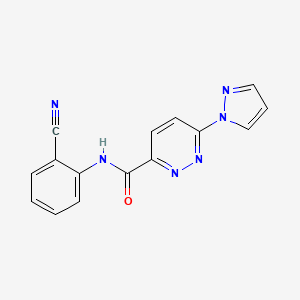
N-(2-cyanophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-(2-Cyanophenyl)-1H-pyrazol-4-yl)boronic acid” is a chemical compound with the CAS Number: 2225169-32-2 . It has a molecular weight of 213 and its IUPAC name is 1-(2-cyanophenyl)-1H-pyrazol-4-ylboronic acid .
Molecular Structure Analysis
The InChI code for “(1-(2-Cyanophenyl)-1H-pyrazol-4-yl)boronic acid” is 1S/C10H8BN3O2/c12-5-8-3-1-2-4-10 (8)14-7-9 (6-13-14)11 (15)16/h1-4,6-7,15-16H .Physical And Chemical Properties Analysis
“(1-(2-Cyanophenyl)-1H-pyrazol-4-yl)boronic acid” is a white solid with a melting point of 147–150 °C . It is stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has shown various synthesis and characterization methods for compounds related to N-(2-cyanophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide. For instance, 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides were synthesized through specific reactions and their structures were established using elemental analysis and spectral data (Hassan, Hafez, & Osman, 2014). Similar synthesis methods and characterizations have been documented for other related compounds, emphasizing the diversity and complexity of this chemical class.
Biological and Antimicrobial Activities
Several studies have explored the biological and antimicrobial activities of these compounds. Some derivatives exhibited significant cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). Moreover, other derivatives showed notable antimicrobial activity against various bacteria and fungi, with certain compounds displaying superior efficacy (Othman & Hussein, 2020). These findings demonstrate the potential of these compounds in developing new antimicrobial agents.
Antitumor Activity and Molecular Docking
Studies have also focused on the antitumor activities of these compounds. Some synthesized derivatives demonstrated significant in vitro antitumor activity against specific cell lines (Fahim, Elshikh, & Darwish, 2019). Additionally, molecular docking studies provided insights into the interaction mechanisms of these compounds with certain biological targets, enhancing the understanding of their potential therapeutic applications.
Chemical Properties and Reactions
Research on the chemical properties and reactions of related compounds has also been extensive. Various studies have explored the synthesis of different derivatives and their reactivity under different conditions, contributing to a deeper understanding of their chemical behavior and potential applications in various fields (Wardakhan & Edrees, 2016).
Safety and Hazards
Propiedades
IUPAC Name |
N-(2-cyanophenyl)-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6O/c16-10-11-4-1-2-5-12(11)18-15(22)13-6-7-14(20-19-13)21-9-3-8-17-21/h1-9H,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLBJNTVIMPEEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((5-methyl-2-phenyloxazol-4-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2443600.png)

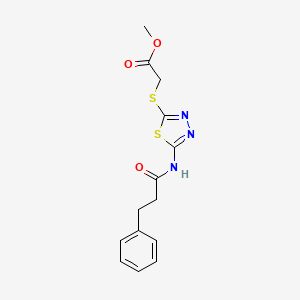
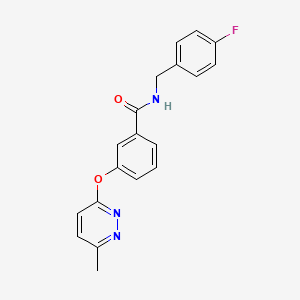
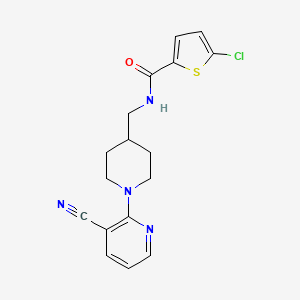

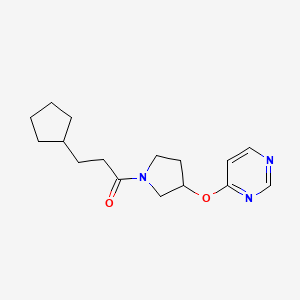
![2-[3-(2,4-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2443608.png)
![5-((3-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2443611.png)
![N-[2-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2443612.png)
![(Z)-ethyl 2-((3-nitrobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2443616.png)
![N-{4-[(Methylamino)methyl]phenyl}acetamide](/img/structure/B2443621.png)
![N-(2-ethyl-6-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2443622.png)
